Diazirino-PC

説明

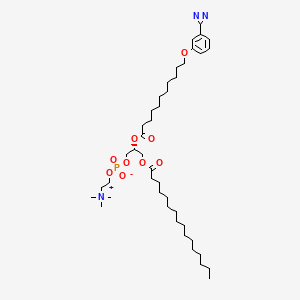

Diazirino-PC is a synthetic phospholipid derivative. It is characterized by the presence of a diazirine group, which is a photoreactive moiety, making it useful in various biochemical applications, particularly in the study of membrane proteins and lipid-protein interactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Diazirino-PC typically involves multiple steps:

Synthesis of the diazirine-containing fatty acid: This involves the reaction of an appropriate precursor with diazirine reagents under controlled conditions to introduce the photoreactive diazirine group.

Esterification: The diazirine-containing fatty acid is then esterified with glycerol to form the corresponding lysophospholipid.

Acylation: The lysophospholipid is further acylated with palmitic acid to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness.

化学反応の分析

Types of Reactions: Diazirino-PC undergoes several types of chemical reactions:

Photoreaction: The diazirine group can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, making it useful for cross-linking studies.

Hydrolysis: The ester bonds in the phospholipid can be hydrolyzed under acidic or basic conditions, leading to the formation of free fatty acids and glycerophosphocholine.

Common Reagents and Conditions:

Photoreaction: UV light (typically around 350 nm) is used to activate the diazirine group.

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are used to hydrolyze the ester bonds.

Major Products Formed:

Photoreaction: Cross-linked products depending on the target molecules.

Hydrolysis: Free fatty acids and glycerophosphocholine.

科学的研究の応用

Diazirino-PC has several scientific research applications:

Chemistry: Used as a photoreactive probe to study lipid-lipid and lipid-protein interactions.

Biology: Employed in the investigation of membrane dynamics and protein localization within lipid bilayers.

Medicine: Potential use in drug delivery systems and the study of drug-membrane interactions.

Industry: Utilized in the development of biosensors and diagnostic tools.

作用機序

The primary mechanism of action of Diazirino-PC involves the activation of the diazirine group by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding partners.

類似化合物との比較

1-Palmitoyl-2-(12-(3-diazirinophenoxy)dodecanoyl)-sn-glycero-3-phosphocholine: Similar structure but with a longer fatty acid chain.

1-Palmitoyl-2-(10-(3-diazirinophenoxy)decanoyl)-sn-glycero-3-phosphocholine: Similar structure but with a shorter fatty acid chain.

Uniqueness: Diazirino-PC is unique due to its specific chain length and the position of the diazirine group, which can influence its photoreactivity and the types of interactions it can study. The balance between hydrophobic and hydrophilic regions in this compound makes it particularly useful for studying membrane-associated processes.

生物活性

Diazirino-PC is a compound that has gained attention in recent years due to its unique biological properties, particularly in the context of photoaffinity labeling (PAL) and its applications in drug discovery. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Diazirine Compounds

Diazirine compounds, including this compound, are characterized by their diazirine moiety, which can generate reactive carbenes upon photolysis. This property allows them to covalently bind to nearby biomolecules when exposed to UV light, making them valuable tools for studying protein interactions and drug-target identification .

The primary mechanism through which this compound exerts its biological activity is via photoaffinity labeling . Upon UV irradiation, the diazirine ring opens to form a reactive carbene that can react with nucleophilic sites on proteins, leading to covalent modification and subsequent identification of protein targets. This process is particularly useful in complex biological systems where traditional methods may fail to provide clear insights into molecular interactions .

Applications in Drug Discovery

- Target Identification : Diazirine-based probes have been widely implemented to map the protein interactions of small molecules, including approved drugs and natural products. This capability enables researchers to identify potential drug targets and understand the mechanisms of action of various compounds .

- SARS-CoV-2 Inhibition : A notable study synthesized a trifluoromethyl diazirine inhibitor (MPD112) targeting the main protease (Mpro) of SARS-CoV-2. This compound demonstrated significant inhibitory activity (IC50 = 4.1 μM) and selectivity against Mpro compared to other proteases, highlighting the potential of diazirine derivatives in antiviral drug development .

- Protein Interaction Mapping : The use of diazirine-based probes has enhanced the mapping of small molecule binding sites in cells. For instance, a novel analysis pipeline called Dizco was developed to identify probe-labeled sites more effectively than standard proteomic analyses .

Case Studies

Case Study 1: MPD112 as a SARS-CoV-2 Mpro Inhibitor

- Objective : Evaluate the inhibitory effect of MPD112 on SARS-CoV-2 Mpro.

- Methodology : FRET-based assays were employed to assess activity.

- Findings : MPD112 exhibited potent inhibition with an IC50 value of 4.1 μM and showed good tolerability in human cell lines (CC50 > 400 μM) .

Case Study 2: Protein Target Identification Using Diazirine Probes

- Objective : Identify molecular targets using diazirine photo-affinity probes.

- Methodology : Probes were used in conjunction with click chemistry for visualization.

- Findings : The study successfully identified integral membrane proteins involved in translocation processes, demonstrating the utility of diazirine probes in complex biological systems .

Data Tables

| Compound | Target | IC50 (μM) | Selectivity | Reference |

|---|---|---|---|---|

| MPD112 | SARS-CoV-2 Mpro | 4.1 | High | |

| Diazirine Probe | Various Proteins | Varies | Contextual |

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound and related diazirine compounds:

- Enhanced Binding Efficiency : Diazirines demonstrate higher binding efficiency compared to other photo-reactive groups due to their small size and ability to mimic natural amino acids .

- Versatile Applications : Beyond drug discovery, diazirines are being explored for their potential in studying cellular processes, including lipid metabolism and protein localization .

- Safety Profile : Compounds like MPD112 have shown promising safety profiles in vitro, which is crucial for their future development as therapeutic agents .

特性

IUPAC Name |

[(2R)-2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3/t39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIZUNMGMGOFMQ-LDLOPFEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215418 | |

| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65114-56-9 | |

| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065114569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。